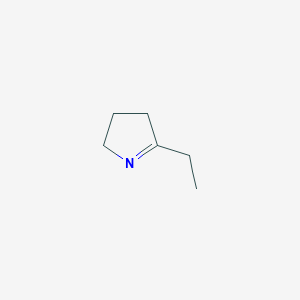

5-Ethyl-3,4-dihydro-2H-pyrrole

描述

5-Ethyl-3,4-dihydro-2H-pyrrole: is a heterocyclic organic compound with the molecular formula C₆H₁₁N It is a derivative of pyrrole, characterized by the presence of an ethyl group at the 5-position and a partially saturated ring structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the hydrogenation of pyrrole derivatives. For instance, the hydrogenation of 5-ethylpyrrole in the presence of a suitable catalyst such as palladium on carbon can yield this compound. The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

化学反应分析

Oxidation Reactions

The compound undergoes oxidation at the nitrogen atom or the α-positions of the ring. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Product | Key Observations |

|---|---|---|---|

| KMnO₄ | Acidic aqueous media | 5-Ethyl-pyrrolidin-2-one | Forms a lactam via N-oxidation. |

| O₂ (Catalytic) | High-pressure H₂ | Partially saturated pyrrole oxides | Limited yield due to over-oxidation. |

Oxidation reactions are critical for synthesizing lactams, which are intermediates in alkaloid synthesis and pharmaceutical applications.

Hydrogenation and Reduction

The dihydro-pyrrole ring can undergo further saturation:

Hydrogenation is often employed to stabilize the ring for downstream functionalization. Catalytic hydrogenation requires precise temperature control to avoid side reactions.

Electrophilic Substitution

The electron-rich ring facilitates electrophilic attacks, particularly at the α-positions:

Substitution reactions are highly dependent on the steric and electronic effects of the ethyl group, directing electrophiles to less hindered positions .

Nucleophilic Additions

The conjugated diene system allows conjugate additions with nucleophiles:

For example, reactions with phenylmagnesium bromide yield cis-2-phenyl derivatives, while cuprates preferentially attack the β-position .

Cycloaddition and Ring-Opening Reactions

The compound participates in [4+2] cycloadditions with dienophiles:

Thermal treatment of adducts (e.g., at 150°C) can induce retro-Michael reactions, leading to ring-opened products .

Biological Interactions

5-Ethyl-3,4-dihydro-2H-pyrrole interacts with ectoine synthase , an enzyme involved in bacterial osmolyte biosynthesis:

-

Mechanism : Acts as a competitive inhibitor by mimicking the natural substrate, 4,5-dihydro-2H-pyrrole-2-carboxylate.

-

Applications : Used in isotopic labeling studies (e.g., ¹³C-labeled variants) to track metabolic flux in extremophiles.

Thermal and Acid-Catalyzed Rearrangements

Under thermal stress or acidic conditions, the compound undergoes structural rearrangements:

-

Thermal Rearrangement : Heating above 130°C leads to ring contraction, forming 3-ethyl-pyrrole derivatives .

-

Acid-Catalyzed Isomerization : In HCl/EtOH, the ethyl group migrates to the 4-position, yielding 4-ethyl-2,3-dihydro-1H-pyrrole.

Comparative Reactivity Table

| Reaction Type | Key Reagents | Primary Products | Yield Range |

|---|---|---|---|

| Oxidation | KMnO₄, O₂ | Lactams, N-oxides | 40–75% |

| Hydrogenation | H₂/Pd-C, NaBH₄ | Pyrrolidines, dihydro derivatives | 60–95% |

| Electrophilic Substitution | HNO₃, AcCl | Nitro-, acyl- derivatives | 50–85% |

| Cycloaddition | Maleic anhydride | Bicyclic adducts | 30–65% |

科学研究应用

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the primary applications of 5-Ethyl-3,4-dihydro-2H-pyrrole is in NMR spectroscopy. The compound can be isotopically labeled (e.g., with ), enhancing its utility in structural determination and metabolic studies. The incorporation of isotopes improves signal clarity in NMR spectra, allowing researchers to differentiate between carbon atoms within the molecule and trace its metabolic pathways in biological systems.

Table 1: NMR Applications of this compound

| Application | Description |

|---|---|

| Structural Analysis | Identifying molecular structure through peak differentiation in NMR spectra. |

| Metabolic Pathway Tracing | Tracking the incorporation of the compound into biomolecules using isotopic labeling. |

| Interaction Studies | Analyzing interactions with other molecules based on chemical shift variations. |

Flavor Chemistry

This compound has been recognized for its role as an aroma compound, contributing to flavor profiles in food products. Its interaction with olfactory receptors suggests that it plays a significant role in sensory experiences related to smell. Research indicates that this compound may activate specific receptors involved in olfactory signal transduction pathways.

Case Study: Aroma Profile Analysis

In a study examining the aroma profiles of various food products, this compound was found to enhance the overall sensory experience. The compound's unique properties were linked to its ability to interact with olfactory receptors, leading to increased consumer preference for products containing this compound.

Biological Studies

The biological activity of this compound extends beyond flavor chemistry. It has been studied for its potential interactions within biological systems, particularly regarding metabolic pathways and enzyme interactions.

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can serve as enzyme inhibitors or receptor ligands. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions crucial for binding affinity and specificity.

Table 2: Biological Applications of this compound

| Application | Description |

|---|---|

| Enzyme Inhibition | Investigating the inhibitory effects on various enzymes to understand metabolic processes. |

| Receptor Interaction | Studying how the compound interacts with specific biological receptors involved in signal transduction. |

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings for synthesizing materials with specific electronic properties. Its unique structure makes it a valuable building block for creating more complex heterocyclic compounds.

作用机制

The mechanism of action of 5-Ethyl-3,4-dihydro-2H-pyrrole and its derivatives depends on their specific chemical structure and the biological target. Generally, these compounds can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as receptor agonists or antagonists.

相似化合物的比较

Pyrrole: The parent compound, which lacks the ethyl group and has a fully unsaturated ring.

Pyrrolidine: The fully saturated analog of pyrrole.

3,4-Dihydro-2H-pyrrole: A similar compound without the ethyl group.

Uniqueness: 5-Ethyl-3,4-dihydro-2H-pyrrole is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

生物活性

5-Ethyl-3,4-dihydro-2H-pyrrole, also known as 2-ethyl-1-pyrroline, is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and industry.

The primary biological target of this compound is ectoine synthase , an enzyme involved in the synthesis of ectoine, a protective compound for bacteria under stress conditions such as high salinity or extreme temperatures. The interaction of this compound with ectoine synthase leads to enhanced bacterial resilience by stabilizing enzymes against denaturation caused by freeze-thaw cycles and supporting growth under osmotic stress.

Biochemical Pathways

This compound influences various biochemical pathways:

- Ectoine Synthesis Pathway : By modulating ectoine production, the compound plays a crucial role in bacterial survival mechanisms.

- Cytochrome P450 Interaction : It has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of numerous substrates. This interaction can lead to inhibition or activation of these enzymes, impacting metabolic pathways significantly.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is likely absorbed and distributed within bacterial cells where ectoine synthase is present. Its stability under controlled laboratory conditions indicates potential for prolonged biological activity.

Cellular Effects

Research indicates that this compound affects cellular functions by:

- Modulating cell signaling pathways : This can lead to altered gene expression profiles related to oxidative stress responses.

- Influencing metabolic processes : The compound's interactions can enhance or inhibit various metabolic pathways depending on the cellular context.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Activity : Derivatives of this compound have been investigated for their potential antimicrobial properties. For instance, certain pyrrole derivatives exhibit significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii, with minimal inhibitory concentrations (MICs) in the low nanomolar range .

- Olfactory Receptor Interaction : The compound has been found to interact with olfactory receptors, contributing to its role as an aroma compound in food products. This interaction may activate specific receptors involved in smell perception, indicating a sensory application.

The following table summarizes key biochemical properties and interactions of this compound:

| Property | Description |

|---|---|

| Molecular Formula | C₆H₁₁N |

| Target Enzyme | Ectoine synthase |

| Key Interactions | Cytochrome P450 enzymes |

| Biological Activities | Antimicrobial, enzyme stabilization under stress conditions |

| Applications | Medicinal chemistry, food industry (as aroma compound), agrochemicals |

属性

IUPAC Name |

5-ethyl-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPINLVYDXPOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152336 | |

| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-29-6 | |

| Record name | 2-Ethyl-1-pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can online Hydrogen/Deuterium Exchange (HDX) coupled with mass spectrometry help identify metabolites containing 2-ethyl-1-pyrroline moieties?

A: Yes, research suggests that the methylene protons adjacent to the imine group in 2-ethyl-1-pyrroline and similar structures are exchangeable during online HDX. [] This exchange leads to a characteristic increase in mass-to-charge (m/z) ratio detectable by mass spectrometry. This property, coupled with high-resolution exact mass measurements, can help pinpoint the metabolism sites in parent drugs containing or forming 2-ethyl-1-pyrroline moieties during biotransformation. [] For instance, this approach was successfully used to identify a double-bond formation leading to a 2-ethyl-1-pyrroline structure in the metabolite of a proprietary compound. []

Q2: Is there a biomimetic synthetic route for Elaeocarpus alkaloids involving 2-ethyl-1-pyrroline as an intermediate?

A: Yes, a biomimetic approach utilizes the bis-dimethylacetal of 3,3'-iminodipropanal to synthesize various Elaeocarpus alkaloids, with 2-formyl-2'-ethyl-1-pyrrolinium serving as a key intermediate. [, ] This method allows for the synthesis of (±)-elaeokanine A, (±)-elaeokanine C, (±)-elaeocarpidine, and (±)-tarennine. [, ] This approach highlights the importance of 2-ethyl-1-pyrroline derivatives in natural product synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。